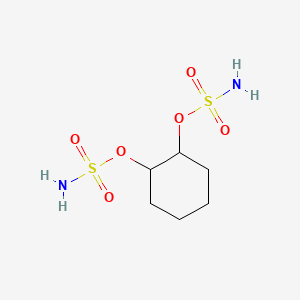

Sulfamic acid, 1,2-cyclohexanediyl ester

Description

Sulfamic acid, 1,2-cyclohexanediyl ester is a sulfamate ester derived from sulfamic acid (H₃NSO₃) and 1,2-cyclohexanediol. Structurally, it features a cyclohexane ring with sulfamate (-O-SO₂-NH₂) groups at the 1,2-positions. This compound is part of a broader class of sulfamate esters, which are known for their stability, resistance to hydrolysis under mild conditions, and utility in organic synthesis and industrial applications .

Properties

CAS No. |

77658-11-8 |

|---|---|

Molecular Formula |

C6H14N2O6S2 |

Molecular Weight |

274.3 g/mol |

IUPAC Name |

(2-sulfamoyloxycyclohexyl) sulfamate |

InChI |

InChI=1S/C6H14N2O6S2/c7-15(9,10)13-5-3-1-2-4-6(5)14-16(8,11)12/h5-6H,1-4H2,(H2,7,9,10)(H2,8,11,12) |

InChI Key |

BBIWRFKOWXOEJI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(C1)OS(=O)(=O)N)OS(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sulfamic acid, 1,2-cyclohexanediyl ester typically involves the esterification of sulfamic acid with 1,2-cyclohexanediol. This reaction can be catalyzed by acidic or basic catalysts. One common method involves the use of sulfuryl fluoride (SO2F2) as a dehydrative coupling agent, which facilitates the esterification process at room temperature with high efficiency .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using similar dehydrative coupling agents. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions: Sulfamic acid, 1,2-cyclohexanediyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield sulfamic acid and 1,2-cyclohexanediol.

Substitution: The ester group can be substituted by nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

Substitution: Nucleophilic substitution reactions may involve reagents such as alkoxides or amines under mild conditions.

Major Products Formed:

Hydrolysis: Sulfamic acid and 1,2-cyclohexanediol.

Substitution: Depending on the nucleophile, various substituted products can be formed.

Scientific Research Applications

Sulfamic acid, 1,2-cyclohexanediyl ester, also known by its CAS number 77658-11-8, has several potential applications, mainly as a precursor in synthesizing other compounds and in pharmaceutical development.

As a Sweetener Precursor

This compound, similar to other sulfamate derivatives, can be explored as a base for sweetening agents . Reaction with cyclohexylamine followed by the addition of NaOH produces sodium cyclamate, , a sweet-tasting compound . Related compounds are also sweeteners, such as acesulfame potassium .

Pharmaceutical Development

Sulfamates, derivatives of sulfamic acid, have been utilized in designing various therapeutic agents, including antibiotics, nucleoside/nucleotide HIV reverse transcriptase inhibitors, HIV protease inhibitors, anticancer drugs, anti-epileptic drugs, and weight-loss drugs .

Cleaning and Descaling Agent

Sulfamic acid is employed as an acidic cleaning and descaling agent, either in its pure form or as a component of proprietary mixtures, for metals and ceramics . Different grades are available based on the application, such as GP Grade, SR Grade, and TM Grade . It is frequently used to remove rust and limescale, serving as a replacement for hydrochloric acid due to its lower volatility and irritation potential . It is often found in household descalants and detergents used for limescale removal . Sulfamic acid has desirable water descaling properties, low volatility, and low toxicity compared to common strong mineral acids . It forms water-soluble salts of calcium, nickel, and ferric iron .

Other uses

Sulfamic acid also has uses as a catalyst for esterification processes, in dye and pigment manufacturing, as an herbicide (ammonium sulfamate), and as a coagulator .

Mechanism of Action

The mechanism of action of sulfamic acid, 1,2-cyclohexanediyl ester involves its interaction with molecular targets such as enzymes. The ester group can undergo hydrolysis, releasing sulfamic acid, which can then interact with the active sites of enzymes, inhibiting their activity . This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the specific conditions of the reaction .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between sulfamic acid, 1,2-cyclohexanediyl ester and related compounds:

Key Observations :

- Backbone Rigidity : The cyclohexane ring in the 1,2-cyclohexanediyl ester introduces steric hindrance and rigidity, which may enhance thermal stability compared to the flexible ethanediyl ester .

- Functional Groups : Unlike carboxylic acid diesters (e.g., 1,2-cyclohexanedicarboxylic acid esters), sulfamate esters exhibit distinct reactivity due to the sulfonyl (-SO₂-) and amine (-NH₂) groups, enabling hydrogen bonding and resistance to hydrolysis .

Physicochemical Properties

- Solubility: Sulfamate esters generally exhibit moderate solubility in polar solvents (e.g., water, ethanol) but lower solubility in nonpolar solvents. The cyclohexane backbone may reduce water solubility compared to ethanediyl analogs .

- Thermal Stability: Cyclohexane-based esters (e.g., 1,2-cyclohexanedicarboxylic acid diisononyl ester) are thermally stable up to 200°C ; sulfamic acid esters likely share similar stability due to robust sulfamate linkages.

Q & A

Q. How should researchers present conflicting spectral data (e.g., NMR vs. X-ray crystallography) in publications?

- Methodological Answer :

- Transparency : Disclose all raw data (e.g., crystallographic CIF files, NMR FIDs) in supplementary materials.

- Analysis : Discuss possible causes (e.g., dynamic disorder in crystals vs. solution-phase averaging).

- Validation : Cross-reference with solid-state NMR or variable-temperature XRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.